Arabinose 5-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

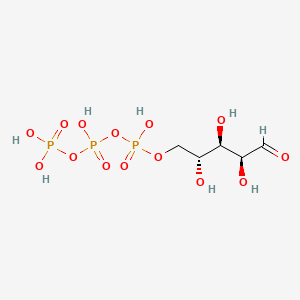

Arabinose 5-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H13O14P3 and its molecular weight is 390.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzyme Regulation

1.1 Role in Bacterial Metabolism

Arabinose 5-triphosphate is integral to the metabolism of L-arabinose in bacteria. Studies have shown that L-arabinose metabolism can enhance virulence factor regulation in pathogens like Escherichia coli O157:H7. This suggests that A5P not only serves as a metabolic intermediate but also influences pathogenicity by regulating gene expression related to virulence factors .

1.2 Inhibition of Enzymatic Activity

Arabinose 5-phosphate has been identified as an inhibitor of transaldolase, an enzyme involved in the pentose phosphate pathway. The mechanism of inhibition is competitive and reversible, indicating that A5P can modulate enzymatic activity through covalent interactions with the enzyme's active site . This property can be exploited for designing inhibitors targeting transaldolase in various bacterial species.

Antibacterial Drug Development

2.1 Targeting Arabinose 5-Phosphate Isomerase

Arabinose 5-phosphate isomerase (API) is a key enzyme in the biosynthesis of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid), which is essential for bacterial cell wall synthesis. Inhibitors of API derived from A5P have shown promise as antibacterial agents against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The structural analysis of API has revealed potential binding sites for A5P mimetics, paving the way for novel antibacterial drug designs .

2.2 In Silico Studies for Antimicrobial Activity

Recent studies utilizing molecular docking techniques have identified potential inhibitors based on A5P structures that could effectively bind to API, providing a basis for the development of new antimicrobial therapies targeting resistant bacterial strains .

Biotechnological Applications

3.1 Inducible Expression Systems

The development of arabinose-inducible expression systems utilizing A5P has significant implications for biotechnology. These systems allow for precise control over gene expression in organisms like Corynebacterium glutamicum, facilitating metabolic engineering and production of valuable biomolecules such as amino acids and bioplastics . The ability to modulate expression levels tightly enhances the efficiency of bioproduction processes.

3.2 Utilization in Biofuels Production

Arabinose derived from lignocellulosic biomass can be converted into high-value chemicals and biofuels through microbial fermentation processes. Research indicates that microbes capable of utilizing L-arabinose can produce ethanol and other biofuels, making A5P a critical component in renewable energy strategies .

Case Studies and Experimental Findings

Propiedades

Número CAS |

74228-80-1 |

|---|---|

Fórmula molecular |

C5H13O14P3 |

Peso molecular |

390.07 g/mol |

Nombre IUPAC |

[hydroxy(phosphonooxy)phosphoryl] [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4-,5+/m1/s1 |

Clave InChI |

YBGQTWSTXIMEHK-WDCZJNDASA-N |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Key on ui other cas no. |

74228-80-1 |

Sinónimos |

Ara-5-P(3) arabinose 5-triphosphate beta-D-arabinofuranosyl 5-triphosphate D-arabinose 5-triphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.